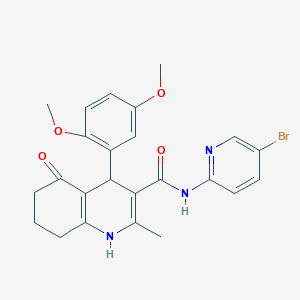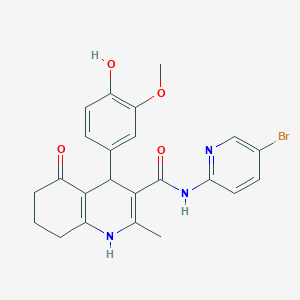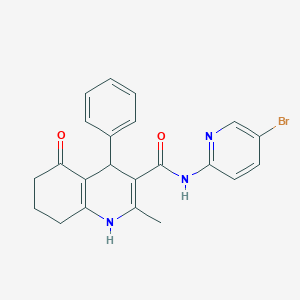![molecular formula C25H22N2OS B304301 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, commonly referred to as FITM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM belongs to the class of compounds known as fatty acid binding protein (FABP) inhibitors, which have been shown to have various pharmacological effects. In
Mécanisme D'action
FITM works by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone is expressed in various tissues, including adipose tissue, liver, and muscle. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone plays a crucial role in the regulation of lipid metabolism and inflammation. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity.
Biochemical and Physiological Effects
FITM has been shown to have various biochemical and physiological effects. Studies have shown that FITM can reduce inflammation by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone. FITM has also been shown to improve insulin sensitivity, making it a potential therapy for type 2 diabetes. FITM has also been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FITM is its ability to inhibit (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, making it a potential therapy for various diseases. FITM has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, one of the limitations of FITM is its potential toxicity. Studies have shown that FITM can cause liver toxicity in animal models, making it a potential safety concern.
Orientations Futures
There are several future directions for FITM research. One potential direction is the development of FITM analogs with improved efficacy and safety profiles. Another potential direction is the investigation of FITM as a therapy for other diseases, such as obesity and cardiovascular disease. Additionally, further studies are needed to investigate the potential toxicity of FITM and its analogs. Overall, the potential therapeutic applications of FITM make it an exciting area of research with significant potential for future drug development.
Méthodes De Synthèse
FITM is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of the thienopyridine intermediate, which is then reacted with 9H-fluorenone to form FITM. The synthesis of FITM has been optimized to produce high yields and purity. The synthesis method of FITM has been extensively studied and reported in various scientific journals.
Applications De Recherche Scientifique
FITM has been shown to have various pharmacological effects, making it an attractive candidate for therapeutic applications. One of the most significant applications of FITM is its potential as an anti-inflammatory agent. FITM has been shown to inhibit the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
FITM has also been shown to have potential as an anti-cancer agent. Studies have shown that FITM can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FITM has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propriétés
Nom du produit |
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Formule moléculaire |
C25H22N2OS |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C25H22N2OS/c1-14(2)11-18-8-10-21-22(26)24(29-25(21)27-18)23(28)16-7-9-20-17(13-16)12-15-5-3-4-6-19(15)20/h3-10,13-14H,11-12,26H2,1-2H3 |
Clé InChI |
BDDMKCMTQQMDOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
SMILES canonique |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



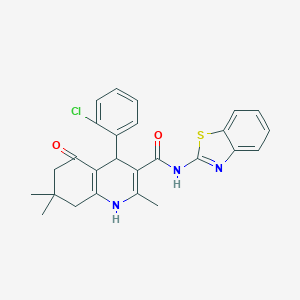
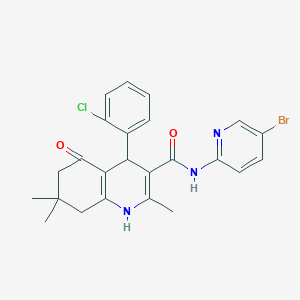
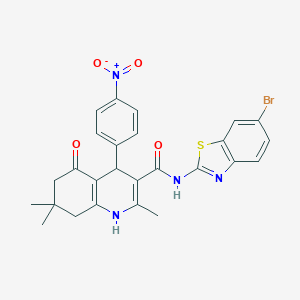
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




